(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid
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Overview
Description
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and amino acids.
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites on the molecule.
Formation of the Cyclohexyloxy Group:
Amino Acid Derivatization: The amino acid backbone is modified to introduce the desired functional groups.
Deprotection and Purification: The final steps involve removing the protecting groups and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This can result in changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-5-hydroxy-5-oxopentanoic acid: Similar structure but with a hydroxy group instead of a cyclohexyloxy group.
(2R)-2-Amino-5-methoxy-5-oxopentanoic acid: Contains a methoxy group instead of a cyclohexyloxy group.
(2R)-2-Amino-5-ethoxy-5-oxopentanoic acid: Features an ethoxy group in place of the cyclohexyloxy group.
Uniqueness
The presence of the cyclohexyloxy group in (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid imparts unique chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMWKYNCWQUOY-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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